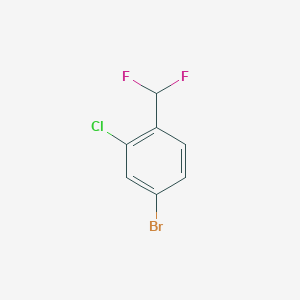

4-Bromo-2-chloro-1-(difluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-chloro-1-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The InChI code for this compound is 1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H .Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.46 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Halogenated benzene derivatives are crucial intermediates in organic synthesis. Studies demonstrate the utility of such compounds in facilitating diverse chemical transformations. For example, bromo- and chloro-substituted benzenes have been used in ring halogenation reactions, showcasing their role in introducing additional halogen functionalities into aromatic compounds under catalytic conditions (Bovonsombat & Mcnelis, 1993). Moreover, these compounds participate in C-H activation processes, indicating their potential in constructing complex molecular architectures through direct functionalization of aromatic rings (Ben-Ari et al., 2006).

Material Science and Luminescence

Halogenated aromatics also find applications in material science, particularly in the synthesis of luminophores and electronic materials. The modification of benzene rings with halogens and other functional groups can lead to compounds with unique optical and electronic properties. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives illustrates how such modifications can influence the properties of organic electronic materials (Reus et al., 2012).

Environmental Chemistry

The study of halogenated aromatic compounds extends into environmental chemistry, where their formation, degradation, and potential toxicity are of interest. Research on the mechanisms of dioxin formation from the pyrolysis of bromophenol derivatives underscores the environmental impact of halogenated organics when exposed to high temperatures, highlighting the significance of understanding their thermal behavior and transformation products (Evans & Dellinger, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDKWKXUJCNIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)

![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)